1-(2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)indoline-2-carboxamide
Description
Properties
IUPAC Name |
1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-21(2)11-14-7-5-9-17(19(14)27-21)26-12-18(24)23-15-8-4-3-6-13(15)10-16(23)20(22)25/h3-9,16H,10-12H2,1-2H3,(H2,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUAEBGHCORDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3C(CC4=CC=CC=C43)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)indoline-2-carboxamide typically involves multiple steps. One common route includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The indoline structure allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 1-(2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)indoline-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential applications in various fields, particularly in cancer treatment and neuroprotection. This article delves into its scientific research applications, including detailed data tables and case studies that illustrate its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound and related derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines.
Data Table: Anticancer Activity
In vitro studies have shown that modifications to the benzofuran and indoline structures can significantly enhance the anticancer efficacy of related compounds. For example, a related study demonstrated that certain derivatives achieved IC50 values lower than established chemotherapeutics, highlighting their potential as new treatment options.
Neuroprotective Effects
Research indicates that the compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotective Activity
A study examined the effects of similar benzofuran derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds could effectively reduce neuronal damage and improve cell viability, suggesting potential applications in neuroprotection.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Compounds with structural similarities have demonstrated the ability to inhibit pro-inflammatory cytokines in cellular models.
Data Table: Anti-inflammatory Activity
These findings indicate that the compound could be useful in developing therapies for inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The indoline structure may also contribute to the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives and indoline-based molecules. For example:
2,2-Dimethyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the indoline structure.
Indoline-2-carboxamide: Contains the indoline moiety but does not have the benzofuran group. The uniqueness of 1-(2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)indoline-2-carboxamide lies in its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
1-(2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)indoline-2-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex molecular structure that combines elements of indoline and benzofuran. Its molecular formula is , with a molecular weight of approximately 334.39 g/mol. The presence of the dimethylbenzofuran moiety is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The presence of the benzofuran ring contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further anticancer drug development.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, indicating its usefulness in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : The compound appears to affect signaling pathways related to cell growth and apoptosis.
- Interaction with Cellular Receptors : Binding affinity studies suggest interaction with specific receptors implicated in cancer progression.
Data Tables
The following table summarizes the biological activities and mechanisms identified in various studies:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study 1: Anticancer Activity
In a study published by Xu et al. (2005), this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM. The study concluded that further investigation into its mechanism could lead to new therapeutic strategies for cancer treatment.
Case Study 2: Anti-inflammatory Effects
Li et al. (2009) explored the anti-inflammatory properties of this compound using an animal model of arthritis. The results showed a marked decrease in swelling and pain scores in treated groups compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in tissues.
Q & A
Q. What are the key synthetic routes for 1-(2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)indoline-2-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetic acid derivatives to form the ether-linked acetyl intermediate. This step often employs bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or THF) under reflux .
- Step 2 : Coupling the acetyl intermediate with indoline-2-carboxamide using carbodiimide-based reagents (e.g., BOP or EDC) in anhydrous DMF. Amine catalysts like DIEA are used to optimize yields .
- Purification : Recrystallization from DMF/acetic acid mixtures or flash chromatography ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Elucidation : Single-crystal X-ray diffraction (SCXRD) resolves the dihydrobenzofuran and indoline moieties, confirming bond angles and stereochemistry .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients identifies impurities .
- Spectroscopic Confirmation : ¹H/¹³C NMR (DMSO-d₆) and high-resolution mass spectrometry (HRMS) validate molecular integrity .
Q. What solvents and catalysts are typically used in its synthesis?
- Solvents : THF (for condensation), DMF (for coupling), and acetic acid (for recrystallization) .
- Catalysts : NaH or K₂CO₃ (base-mediated etherification), BOP/DIEA (amide coupling) .
Advanced Research Questions
Q. How to optimize the coupling reaction between indoline-2-carboxamide and the dihydrobenzofuran moiety?
- Reagent Selection : BOP reagent minimizes racemization compared to DCC. Use 1.1 equivalents of the acetyl intermediate to drive the reaction to completion .
- Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions, then warm to room temperature for 6 hours .
- By-Product Mitigation : Add molecular sieves (4Å) to absorb generated HCl, improving yield by 15–20% .
Q. How to resolve contradictions in spectroscopic data during structural confirmation?
- NMR Ambiguities : Overlapping peaks in the indoline region (δ 6.8–7.2 ppm) can be resolved via 2D NMR (COSY, HSQC) to assign protons unambiguously .
- Crystallographic vs. Computational Data : If SCXRD bond lengths conflict with DFT-optimized structures, recalibrate computational parameters (e.g., basis sets B3LYP/6-31G*) to match experimental data .
Q. What strategies mitigate by-product formation during synthesis?
- Stepwise Monitoring : Use TLC (30% ethyl acetate/hexane) to track reaction progress and isolate intermediates before side reactions occur .
- Purification : Employ preparative HPLC with a water/acetonitrile (0.1% TFA) gradient to separate diastereomers or hydrolyzed by-products .
Q. How to design assays to evaluate its bioactivity?
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., indole-2-carboxamide derivatives with reported anticancer activity) .
- In Vitro Assays : Use fluorescence polarization (FP) for binding affinity or MTT assays (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include carbofuran derivatives as positive controls for insecticidal activity comparisons .
Q. How to assess the compound’s stability under various formulation conditions?
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC; instability is often observed at pH < 3 due to indoline ring protonation .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (typically >200°C), critical for lyophilization or spray-drying processes .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
Q. Conflicting bioactivity data across cell lines: How to identify root causes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
